molecular formula C7H14O2 B3044192 2,2-Dideuterioheptanoic acid CAS No. 64118-38-3

2,2-Dideuterioheptanoic acid

Cat. No.: B3044192
CAS No.: 64118-38-3
M. Wt: 132.2 g/mol
InChI Key: MNWFXJYAOYHMED-NCYHJHSESA-N
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Description

Theoretical Foundations of Deuterium (B1214612) Labeling in Biological Systems

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of isotope labeling due to its unique properties. iaea.org With a neutron in its nucleus in addition to a proton, deuterium is twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This significant mass difference is the origin of the Kinetic Isotope Effect (KIE) , a fundamental principle in physical chemistry. wikipedia.org The KIE describes the phenomenon where chemical bonds involving heavier isotopes, such as a carbon-deuterium (C-D) bond, are stronger and thus require more energy to break than the corresponding carbon-protium (C-H) bond. wikipedia.org

Consequently, chemical reactions that involve the cleavage of a C-H bond as a rate-determining step proceed significantly slower when a deuterium atom is substituted at that position. wikipedia.org This effect is particularly pronounced for deuterium, making it an exceptional tool for probing reaction mechanisms. wikipedia.org In biological systems, this principle is exploited to stabilize molecules against enzymatic or oxidative degradation at specific sites. wikipedia.orgfrontiersin.org For instance, replacing hydrogen with deuterium at a site on a fatty acid that is vulnerable to oxidation can dramatically slow down the degradation process, a strategy known as "reinforcement". wikipedia.orgfrontiersin.org This allows researchers to study the role of specific metabolic pathways and to develop novel therapeutic strategies aimed at protecting cells from oxidative damage. frontiersin.orgcompoundchem.com

Overview of Stable Isotope Tracers in Scientific Research

The application of stable isotope tracers has revolutionized physiological and biomedical research for over eight decades. nih.gov These tracers are substrate-specific, meaning a labeled fatty acid will provide information on fat metabolism, while a labeled glucose molecule will illuminate carbohydrate metabolism. physoc.org This specificity allows for exquisite insight into the regulation of metabolic pathways in states of health and disease. nih.govphysoc.org

The core methodology involves introducing a stable-isotope-labeled compound into a biological system—be it cell culture, an animal model, or a human subject—and tracking the incorporation of the isotope into various downstream metabolites. mdpi.comnih.gov The primary analytical tools for this purpose are:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The increased mass of a deuterated compound, like 2,2-Dideuterioheptanoic acid, compared to its unlabeled version allows for its precise detection and quantification in complex biological samples. physoc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR detects the distinct signals from isotopically labeled nuclei. Deuterium NMR, for example, can provide detailed information about the structure and flexibility of molecules within biological membranes without causing significant structural perturbation. rero.ch

These techniques enable dynamic measurements of metabolic processes, offering a true picture of metabolic flux that cannot be obtained by simply measuring the static concentration of a metabolite. physoc.org

Significance of Deuterated Fatty Acids as Research Probes

Fatty acids are fundamental to cellular structure and function, serving as energy sources, signaling molecules, and essential components of cell membranes. Deuterated fatty acids, such as the saturated medium-chain fatty acid This compound , have emerged as powerful research probes for several reasons. europa.eu

The strategic placement of deuterium atoms provides a bio-inert probe to investigate metabolic pathways. For this compound, the deuterium atoms are located at the alpha-carbon (the C-2 position), which is the initial site of enzymatic action in mitochondrial beta-oxidation. By studying the kinetic isotope effect at this position, researchers can gain insights into the mechanisms and rates of fatty acid breakdown.

Furthermore, deuteration at sites prone to oxidative damage, particularly in polyunsaturated fatty acids (PUFAs), can protect lipids from peroxidation. wikipedia.orgfrontiersin.org This "deuterium reinforcement" has been shown to protect cells from oxidative stress and extend lifespan in model organisms like C. elegans. frontiersin.orgfrontiersin.orgnih.gov While heptanoic acid is a saturated fatty acid and not prone to this type of peroxidation, the principle highlights a major application of deuteration in lipid research.

The use of deuterated fatty acids as tracers allows for precise tracking of their incorporation into more complex lipids like phospholipids (B1166683) and triglycerides, providing a clear view of lipid metabolism without the complication of rapid breakdown that would occur with unlabeled counterparts.

Data Tables

Table 1: Comparative Properties of Heptanoic Acid and this compound

PropertyHeptanoic AcidThis compound
IUPAC Name Heptanoic acidThis compound
Other Names Enanthic acid atamankimya.comD2-Heptanoic acid
Molecular Formula C₇H₁₄O₂C₇H₁₂D₂O₂
Molecular Weight 130.18 g/mol 132.20 g/mol
Structure CH₃(CH₂)₅COOHCH₃(CH₂)₄CD₂COOH

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterioheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-NCYHJHSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dideuterioheptanoic Acid

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

Chemical synthesis provides robust and versatile methods for the preparation of 2,2-dideuterioheptanoic acid. The two principal strategies involve the use of deuterated precursors in a malonic ester synthesis pathway and the direct α-deuteration of heptanoic acid using a ternary catalytic system.

Selection of Deuterated Precursors and Building Blocks

A common and effective method for synthesizing α-deuterated carboxylic acids is through the malonic ester synthesis. This approach necessitates the selection of an appropriate alkylmalonic acid precursor, which for the synthesis of heptanoic acid is pentylmalonic acid. The key to this strategy is the deuteration of the α-position of pentylmalonic acid before the final decarboxylation step.

The synthesis begins with the hydrogen/deuterium (H/D) exchange at the acidic α-position of pentylmalonic acid. This is typically achieved by dissolving the malonic acid derivative in deuterium oxide (D₂O) and heating the mixture. The acidic protons at the α-carbon readily exchange with deuterium from the solvent. Subsequent heating of the now deuterated pentylmalonic acid induces decarboxylation, yielding this compound with high isotopic incorporation. This method is advantageous due to its simplicity, the use of readily available starting materials, and its environmentally friendly nature as it often does not require organic solvents.

Precursor Deuterating Agent Intermediate Final Product
Pentylmalonic acidDeuterium oxide (D₂O)2,2-Dideuteriopentylmalonic acidThis compound

Reaction Optimization for Deuterium Retention and Regioselectivity

Achieving high levels of deuterium incorporation and ensuring that deuteration occurs exclusively at the desired position are critical aspects of synthesizing isotopically labeled compounds. For the synthesis of this compound, several factors must be optimized.

In the malonic ester synthesis approach, the efficiency of the H/D exchange is paramount. The reaction is typically heated to drive the exchange to completion. The use of a significant excess of D₂O helps to maximize the isotopic enrichment of the α-position. The subsequent decarboxylation step must be carefully controlled to prevent any back-exchange of deuterium with residual protons.

An alternative approach involves the direct α-deuteration of heptanoic acid using a ternary catalytic system. This system, composed of potassium carbonate (K₂CO₃), pivalic anhydride (B1165640), and 4-dimethylaminopyridine (B28879) (DMAP), allows for the deuteration of carboxylic acids under mild conditions. In this method, heptanoic acid is treated with the catalytic system in a deuterated solvent. The reaction's regioselectivity is inherently high for the α-position due to the mechanism of the reaction. Optimization of this reaction involves adjusting the stoichiometry of the catalysts and the reaction time to maximize deuterium incorporation while minimizing side reactions.

Method Key Optimization Parameters Expected Outcome
Malonic Ester SynthesisTemperature, reaction time, excess of D₂OHigh deuterium incorporation at the α-position
Ternary Catalytic SystemStoichiometry of catalysts, reaction time, solventHigh regioselectivity for α-deuteration

Mechanistic Investigations of Deuteration Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The deuteration of pentylmalonic acid in D₂O proceeds through an enolization mechanism. The acidic α-protons of the malonic acid are abstracted by a base (in this case, D₂O or deuteroxide ions in equilibrium), leading to the formation of an enolate intermediate. This enolate is then protonated (or in this case, deuterated) by D₂O. This process is repeated, leading to the exchange of both α-protons for deuterium atoms. The subsequent decarboxylation is a well-understood thermal process that proceeds through a cyclic transition state to yield the α-deuterated carboxylic acid.

The ternary catalytic system for the α-deuteration of heptanoic acid is believed to proceed through the formation of a mixed anhydride intermediate. Pivalic anhydride reacts with the heptanoic acid to form a mixed anhydride. DMAP then acts as a nucleophilic catalyst, reacting with the mixed anhydride to form an acyl pyridinium (B92312) species. The presence of a mild base, such as potassium carbonate, facilitates the deprotonation at the α-position to form an enolate. This enolate is then quenched by a deuterium source, leading to the α-deuterated product. Mechanistic studies and pKa calculations support the enolization of the acyl pyridinium species as a key step in this process. researchgate.netelsevierpure.com

Chemo-Enzymatic Synthesis Pathways (if applicable)

While chemical synthesis methods are well-established for the preparation of this compound, chemo-enzymatic approaches are less common for the direct deuteration at the α-position of simple fatty acids. Enzymatic reactions are highly specific and are more frequently employed in the modification of more complex lipids, such as phospholipids (B1166683), or in reactions involving the oxygenation of polyunsaturated fatty acids. acs.orgnih.goveuropa.eunih.gov

For instance, enzymes like lipases can be used to esterify a deuterated fatty acid onto a glycerol (B35011) backbone, but this does not achieve the primary goal of deuterating the fatty acid itself. europa.eunih.gov The enzymatic abstraction of a proton at the α-position of a simple saturated fatty acid for the purpose of H/D exchange is not a widely reported or practical method for preparing compounds like this compound. Therefore, for this specific target molecule, chemical synthesis remains the more applicable and efficient strategy.

Strategies for Controlling Isotopic Purity During Synthesis

The utility of a deuterated compound is often directly related to its isotopic purity. Therefore, controlling and maximizing the level of deuterium incorporation is a critical aspect of the synthesis.

A primary strategy to ensure high isotopic purity is to use highly enriched deuterium sources. For example, in the malonic ester synthesis, the use of D₂O with an isotopic purity of 99.8% or higher is essential. Furthermore, minimizing the presence of any protic impurities in the reaction mixture is crucial to prevent isotopic dilution.

In reactions involving H/D exchange, driving the equilibrium towards the deuterated product is key. This can be achieved by using a large excess of the deuterating agent or by removing the protic byproducts as the reaction proceeds. For instance, employing a continuous-flow process can be advantageous as it allows for a constant supply of the deuterated reagent, thereby minimizing the impact of isotopic dilution from the starting material. nih.gov

After the synthesis, the isotopic purity of the final product must be accurately determined. This is typically accomplished using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the disappearance of the signal corresponding to the α-protons, while ²H NMR can directly observe the deuterium signal.

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues, allowing for a precise determination of the isotopic enrichment.

By implementing these strategies, it is possible to synthesize this compound with a high degree of isotopic purity, making it suitable for its intended applications.

Advanced Analytical Characterization of 2,2 Dideuterioheptanoic Acid and Its Metabolic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For isotopically labeled compounds, NMR is crucial for confirming the position of the label and assessing the extent of incorporation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Isotopic Enrichment and Positional Information

While ¹H NMR confirms the absence of protons, Carbon-13 NMR (¹³C NMR) provides direct evidence of the carbon-deuterium bond. The ¹³C spectrum of unlabeled heptanoic acid shows distinct signals for each of the seven carbon atoms. nih.govspectrabase.comchemicalbook.com The C1 carboxyl carbon appears significantly downfield (~180 ppm), while the C2 carbon is observed around 34 ppm. libretexts.orgnih.govjove.com

Upon deuteration at the C2 position, two key effects are observed in the ¹³C NMR spectrum:

Isotope Shift: The resonance of the C2 carbon experiences a small upfield shift (typically 0.1-0.5 ppm) due to the deuterium (B1214612) isotope effect. acs.orgnih.govcdnsciencepub.com This effect arises from the slightly shorter and stronger C-D bond compared to the C-H bond.

Spin-Spin Coupling: In a proton-decoupled ¹³C NMR spectrum, the signal for the C2 carbon, which would normally be a singlet, splits into a triplet (1:1:1 ratio). This splitting is due to the coupling between the ¹³C nucleus and the spin-1 deuterium nucleus (¹J_CD). rsc.org

These characteristic changes in the ¹³C spectrum provide definitive positional information and can be used to estimate isotopic enrichment.

Carbon PositionExpected ¹³C Chemical Shift (ppm) for Heptanoic AcidExpected ¹³C Spectrum Features for 2,2-Dideuterioheptanoic Acid
C1 (COOH)~180.8Singlet, minor upfield shift
C2~34.2Triplet (due to ¹J_CD coupling), significant upfield shift
C3~24.7Singlet, minor upfield shift
C4~28.8Singlet
C5~31.5Singlet
C6~22.5Singlet
C7~14.0Singlet

Deuterium Nuclear Magnetic Resonance (²H NMR) for Direct Deuterium Detection

Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. Although it has lower resolution and sensitivity compared to ¹H NMR, it is highly specific for deuterated sites. For a compound like this compound, the ²H NMR spectrum would exhibit a single resonance signal at a chemical shift corresponding to the C2 position (~2.35 ppm), providing unambiguous proof of the label's presence and location. The natural abundance of deuterium is very low (0.016%), so a strong signal in the ²H NMR spectrum is conclusive evidence of isotopic enrichment.

Mass Spectrometry (MS) Approaches for High-Resolution Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for determining molecular weight, assessing isotopic purity, and identifying metabolites.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for Isotopic Purity Assessment

ESI-HRMS is the gold standard for determining the isotopic purity of labeled compounds. nih.gov It can accurately measure the mass of the molecular ion with high resolution, allowing for the differentiation of various isotopologs (molecules that differ only in their isotopic composition). rsc.orgresearchgate.net

For this compound (C₇H₁₂D₂O₂), ESI-HRMS can distinguish between the unlabeled (D₀), singly deuterated (D₁), and doubly deuterated (D₂) species. By measuring the relative abundance of the ion peaks corresponding to these isotopologs, the isotopic purity and enrichment can be precisely calculated after correcting for the natural abundance of ¹³C. researchgate.netalmacgroup.com The high resolution is critical to separate the desired deuterated isotopolog from any potential isobaric interferences. nih.gov

IsotopologFormulaExact Mass (Da)Description
D₀C₇H₁₄O₂130.0994Unlabeled Heptanoic Acid
D₁C₇H₁₃DO₂131.1057Singly Deuterated Impurity
D₂C₇H₁₂D₂O₂132.1120Target Compound: this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Tracing and Metabolite Profiling

LC-MS combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry, making it an ideal platform for tracing the metabolic fate of this compound in complex biological samples. nih.govprinceton.edunih.gov The LC system, often using a reversed-phase column, separates the parent compound from its various metabolic intermediates based on polarity. researchgate.net The eluent is then ionized and analyzed by the mass spectrometer.

In metabolic studies, researchers can track the deuterium label as it is incorporated into downstream metabolites, such as shorter-chain fatty acids from β-oxidation or more complex lipids. By monitoring for specific mass shifts corresponding to the deuterated fragments, novel metabolic pathways can be uncovered. nih.gov It is important to consider the potential for a chromatographic isotope effect, where the deuterated compound may elute slightly earlier or later than its unlabeled counterpart, which must be accounted for in quantitative analyses. oup.comnih.govnih.gov Derivatization may also be employed to improve the chromatographic behavior and ionization efficiency of the fatty acids. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes and Isotopic Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including isotopically labeled variants like this compound. Due to the low volatility and polar nature of carboxylic acids, derivatization is an essential prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection. researchgate.netmdpi.com

The primary goal of derivatization in this context is often esterification, which transforms the carboxylic acid group into an ester. Common methods include reaction with reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or hydrochloric acid-methanol to form fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net Another prevalent strategy is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. These derivatives exhibit excellent properties for GC separation and subsequent mass spectrometric analysis. nist.gov

Once derivatized, GC-MS analysis allows for the separation of this compound derivatives from other metabolic intermediates. The mass spectrometer then provides crucial information on the isotopic distribution. The electron ionization (EI) mass spectrum of the derivatized this compound will show a molecular ion peak (M⁺) that is two mass units higher than its non-deuterated counterpart, confirming the incorporation of two deuterium atoms. The relative abundance of the deuterated and non-deuterated forms can be quantified by comparing the peak areas of their respective molecular ions or characteristic fragment ions.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization Reagent Abbreviation Derivative Formed Typical Reaction Conditions
Boron Trifluoride-Methanol BF₃-MeOH Methyl Ester (FAME) Heat at 60-100°C for 10-30 minutes mdpi.comresearchgate.net
Methanolic HCl HCl/MeOH Methyl Ester (FAME) Heat at 60-90°C for up to 90 minutes researchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Ester Heat at 60-75°C for 30-45 minutes

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Deuterium Position Characterization

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules, including the precise localization of isotopic labels. spectroscopyonline.com In the analysis of this compound derivatives, MS/MS is employed to confirm that the deuterium atoms are located at the C-2 position.

The process involves selecting the molecular ion of the derivatized deuterated compound as a precursor ion. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is then analyzed.

For a methyl ester of heptanoic acid, a characteristic fragmentation is the McLafferty rearrangement, which results in a prominent ion at m/z 74, corresponding to the [CH₃OC(OH)=CH₂]⁺ fragment that contains the carboxyl group and the alpha-carbon (C-2). In the case of the this compound methyl ester, this fragment would be observed at m/z 76 due to the presence of the two deuterium atoms on the C-2 carbon. The absence of a significant peak at m/z 74 and the presence of a strong signal at m/z 76 in the MS/MS spectrum provides unambiguous evidence for the C-2 position of the deuterium labels. Other fragmentations, such as the loss of the alkyl chain, can further corroborate the structure. nih.gov The choice of precursor ion adduct (e.g., [M+H]⁺ vs. [M+Na]⁺) can influence fragmentation patterns and must be considered for consistent interpretation. theanalyticalscientist.com

Chromatographic Separation Techniques for Compound Isolation and Purification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the separation and purification of organic acids from complex biological matrices. For this compound and its metabolites, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves selecting an appropriate stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. nih.gov

Validation of the HPLC method ensures its reliability and reproducibility. Key validation parameters include:

Specificity: The ability to resolve the analyte from other components in the sample.

Linearity: A proportional relationship between detector response and analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Detection is commonly achieved using a UV detector, although this may require derivatization with a chromophore-containing reagent to enhance sensitivity for saturated fatty acids. researchgate.net Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity without the need for derivatization for detection purposes.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique ideally suited for volatile and thermally stable compounds. As discussed previously (Section 3.2.3), fatty acids like this compound must be derivatized to increase their volatility before GC analysis. researchgate.net

The separation in GC is achieved using a capillary column, commonly with a nonpolar or medium-polarity stationary phase like a DB-5 or HP-5MS. mdpi.comuliege.be The oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The carrier gas, typically helium or hydrogen, transports the analytes through the column. mdpi.com

This technique provides excellent separation efficiency, allowing for the resolution of this compound from closely related structural isomers and homologs. The high resolving power of modern capillary columns is critical for isolating the target analyte from a complex mixture of metabolic intermediates prior to detection by a mass spectrometer or a flame ionization detector (FID).

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Carboxylic Acid Derivatization for Mass Spectrometry Analysis

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a specific analytical method. spectroscopyonline.com For the mass spectrometric analysis of this compound, derivatization serves several key purposes: it increases volatility for GC-MS, can improve ionization efficiency in LC-MS, and can produce characteristic fragmentation patterns for structural confirmation in MS/MS. researchgate.netresearchgate.net

The main strategies for derivatizing the carboxylic acid functional group are alkylation, acylation, and silylation. researchgate.netgcms.cz

Alkylation (Esterification): This is the most common method for GC-MS analysis. It involves converting the carboxylic acid to an ester, such as a methyl ester (FAME) or ethyl ester. Reagents like BF₃-methanol, diazomethane, or acidic methanol are frequently used. researchgate.net

Silylation: This involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Silylating agents like BSTFA and MTBSTFA are highly effective and produce derivatives with excellent chromatographic properties and predictable mass spectra. nist.govnist.gov TBDMS derivatives are often more stable than TMS derivatives.

Acylation: This strategy is less common for simple fatty acids but can be used. It involves reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.net

For LC-MS, derivatization can be employed to introduce a permanently charged group or a group that is easily ionizable, enhancing detection sensitivity in electrospray ionization (ESI) mode. nih.gov For instance, reagents containing a quaternary ammonium (B1175870) group or a pyridinium (B92312) moiety can be used to create positively charged derivatives.

Table 2: Summary of Derivatization Strategies for Carboxylic Acids

Strategy Reagent Class Common Examples Purpose
Alkylation Acid/Base Catalyzed Alcohols, Diazomethane BF₃-Methanol, Methanolic HCl Increase volatility for GC researchgate.net
Silylation Silylating Agents BSTFA, MTBSTFA Increase volatility and thermal stability for GC mdpi.com
Acylation Acid Anhydrides, Acyl Halides Trifluoroacetic Anhydride (TFAA) Improve chromatographic properties researchgate.net

| Charge-Tagging | Reagents with Pre-formed Charges | Girard's Reagents | Enhance ionization for LC-MS spectroscopyonline.comresearchgate.net |


Derivatization Reagent Selection and Reaction Protocol Optimization

The analysis of this compound and its metabolic intermediates, particularly via gas chromatography-mass spectrometry (GC-MS), necessitates a derivatization step. This chemical modification is crucial because free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor chromatographic peak shape and adsorption issues within the analytical system. Derivatization converts the polar carboxyl functional group into a less polar, more volatile, and thermally stable ester, making the analyte more suitable for GC analysis. tcichemicals.comyoutube.com

The selection of an appropriate derivatization reagent is paramount for achieving sensitive and accurate quantification. Common strategies include esterification and silylation. restek.comgcms.cz

Esterification: This is the most popular alkylation method for fatty acids. gcms.cz It involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. A widely used method is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trichloride (B1173362) (BCl3) or boron trifluoride (BF3) in methanol. restek.com These reagents act as catalysts, protonating an oxygen atom of the carboxyl group, thereby making it more reactive. The resulting methyl esters are stable and yield clean mass spectra, facilitating reliable analysis.

Silylation: This method converts the carboxylic acid into a trimethylsilyl (TMS) ester. restek.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.netgoldschmidt.info Silylation is effective for converting compounds with active hydrogen atoms, such as those in carboxyl groups, into more volatile and thermally stable derivatives. tcichemicals.comgcms.cz

Optimization of the reaction protocol is critical to ensure the derivatization reaction is complete and quantitative. Key parameters that require optimization include the reagent-to-sample ratio, reaction temperature, and reaction time. For instance, a typical protocol for esterification with BF3-methanol involves heating the sample with the reagent at approximately 60 °C for 5-60 minutes. restek.com For silylation with BSTFA, a similar temperature of 60 °C for about 60 minutes is often employed. restek.com The optimal conditions can vary depending on the specific analyte and the sample matrix. restek.comnih.gov

Derivatization MethodReagent(s)Derivative FormedTypical Reaction ConditionsAdvantagesConsiderations
Esterification (Methylation)BF₃-Methanol or BCl₃-MethanolFatty Acid Methyl Ester (FAME)Heat at 60 °C for 10-60 minForms stable derivatives, clean MS spectra, quantitative. Reagents are sensitive to moisture.
SilylationBSTFA or MSTFA (+1% TMCS)Trimethylsilyl (TMS) EsterHeat at 60 °C for 30-60 minEffective for various functional groups, increases volatility. tcichemicals.comrestek.comCan derivatize other functional groups (e.g., hydroxyl), excess reagent can interfere with FID detectors. restek.comgcms.cz
LC-MS Derivatization3-picolylamine (3-PA) or 4-APEBAAmide/Tagged EsterMild conditions (e.g., 20 °C for 30 min) nih.govnih.govEnhances ionization efficiency for LC-MS, allows for positive ion mode detection. mdpi.comPrimarily for LC-MS, not GC-MS.

Rigorous Assessment of Isotopic Purity and Enrichment

Determining the isotopic purity of this compound is a critical quality attribute, as isotopic impurities can significantly impact the interpretation of metabolic studies. bvsalud.org The assessment involves quantifying the abundance of the desired deuterated molecule relative to its non-deuterated and partially deuterated counterparts (isotopologues). nih.govresearchgate.net

Quantitative Methods for Deuterium Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net Techniques like electrospray ionization HRMS (ESI-HRMS) can distinguish between the different H/D isotopolog ions based on their precise mass-to-charge (m/z) ratios. nih.gov The isotopic purity is calculated from the relative abundance of these isotopolog ions in the mass spectrum. nih.govresearchgate.net

For this compound (C₇H₁₂D₂O₂), the analytical method must resolve the molecular ion of the fully deuterated species from the ions of molecules that have zero (D₀) or one (D₁) deuterium atom. The relative intensities of the ion signals corresponding to each isotopologue (e.g., [M+H]⁺, [M-D+H]⁺, [M-2D+H]⁺) are used to calculate the percentage of deuterium enrichment. researchgate.netnih.gov

The combination of HRMS and NMR provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of the labeled compound. rsc.org

IsotopologueFormulaDescriptionExpected m/z Shift (vs. D₀)
D₀-Heptanoic AcidC₇H₁₄O₂Non-deuterated0
D₁-Heptanoic AcidC₇H₁₃DO₂Contains one deuterium atom+1.0063
D₂-Heptanoic AcidC₇H₁₂D₂O₂Target compound; contains two deuterium atoms+2.0126

Addressing Hydrogen-Deuterium Exchange Phenomena in Analytical Measurements

A significant challenge in the analysis of deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the analyte are swapped for hydrogen atoms from the surrounding environment (e.g., solvents, chromatographic columns). nih.gov This phenomenon, known as "back-exchange," can lead to an underestimation of the true isotopic enrichment. nih.govresearchgate.net

To minimize the risk of back-exchange of any potentially labile deuterons and ensure data integrity, several strategies are employed:

pH and Temperature Control: H-D exchange rates are highly dependent on pH and temperature. acs.orgyoutube.com To prevent back-exchange, analyses are often conducted under acidic conditions (pH ~2.5-3) and at low temperatures (e.g., ~0 °C), which significantly slows the exchange rate. nih.gov

Rapid Analysis: Minimizing the time the sample is exposed to protiated solvents is critical. nih.gov The use of ultra-performance liquid chromatography (UPLC) systems, which offer much faster separation times than traditional HPLC, is advantageous for reducing the opportunity for back-exchange to occur. wikipedia.org

Aprotic Solvents: Whenever possible, using aprotic solvents after the initial sample preparation can help preserve the deuteration pattern of the molecule, as these solvents lack exchangeable protons. wikipedia.org

By carefully controlling the analytical conditions from sample preparation through to detection, the impact of H-D exchange phenomena can be effectively mitigated, ensuring an accurate and reliable quantification of the isotopic purity of this compound and its metabolites. nih.govnih.gov

Applications of 2,2 Dideuterioheptanoic Acid in Metabolic and Biochemical Research

Stable Isotope Tracing for Elucidating Fatty Acid Metabolism

Stable isotope tracers are indispensable tools for quantitatively evaluating the major pathways of fatty acid metabolism in vivo. scilit.com By introducing a labeled compound like 2,2-Dideuterioheptanoic acid into a biological system, scientists can measure the rates at which fatty acids are produced, transported, and utilized by various tissues. nih.govscilit.com

Instead of measuring the synthesis of new fatty acids, this compound allows researchers to trace the fate of an exogenous odd-chain fatty acid after it is taken up by cells. This is crucial for understanding how dietary fatty acids are processed and integrated into the cell's lipid network. For instance, after uptake, the labeled heptanoic acid can be elongated into longer fatty acids. By tracking the deuterium (B1214612) label, researchers can quantify the rate of these elongation reactions and determine how cells modify existing fatty acids to meet specific structural or signaling needs. nih.gov This provides a clear picture of the dynamic interplay between fatty acid uptake, modification, and storage, distinguishing these processes from the de novo synthesis pathway. nih.gov

β-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. wikipedia.org The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. aocs.org this compound is an ideal tracer for studying this pathway due to the specific location of its deuterium labels.

The first step of β-oxidation is a dehydrogenation reaction catalyzed by acyl-CoA dehydrogenase, which forms a double bond between the alpha (C-2) and beta (C-3) carbons. wikipedia.orgaocs.org When this compound enters this pathway, one of the deuterium atoms at the C-2 position is removed during this initial step. The subsequent cycles continue to break down the fatty acid chain.

As an odd-chain fatty acid, the final cycle of β-oxidation for heptanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.org By using mass spectrometry to track the deuterium-labeled intermediates and products, researchers can precisely quantify the rate at which this specific fatty acid is oxidized. nih.gov This technique is invaluable for studying metabolic disorders where fatty acid oxidation is impaired. plos.org

Tracking this compound Through β-Oxidation
CycleStarting Acyl-CoAProducts ReleasedRemaining Deuterium Label Status
12,2-Dideuterioheptanoyl-CoA (C7)Acetyl-CoAOne deuterium atom removed in the first step. The remaining acyl-CoA (C5) is singly deuterated.
2Deuterated Pentanoyl-CoA (C5)Acetyl-CoAThe deuterium label is carried forward on the new C-2 position of the shortened chain.
FinalDeuterated Propionyl-CoA (C3)N/A (Final Product)The final propionyl-CoA molecule retains the deuterium label.

The breakdown products of this compound directly feed into central carbon metabolism. The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, a key hub for energy production and the synthesis of metabolic precursors. nih.gov The propionyl-CoA is converted to succinyl-CoA, which is also an intermediate of the TCA cycle. wikipedia.org

By tracing the deuterium label from this compound into metabolites of the TCA cycle (like citrate, succinate, and malate), researchers can quantify the contribution of this specific odd-chain fatty acid to the energy and biosynthetic pools of the cell. nih.govcardiff.ac.uk This measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway—is critical for understanding how cells adapt their energy sources in response to different conditions, such as diet or disease. researchgate.netnih.gov For example, studies using deuterated acetate (B1210297) have successfully tracked substrate flux through the TCA cycle, demonstrating the power of this approach. nih.govnih.gov

Beyond catabolism, fatty acids are essential building blocks for complex lipids like triglycerides (for energy storage) and phospholipids (B1166683) (for cell membranes). nih.goveurisotop.com this compound can be used to trace the incorporation of an exogenous odd-chain fatty acid into these larger lipid structures. biorxiv.orgbiorxiv.org

After entering the cell, the labeled heptanoic acid is activated to heptanoyl-CoA. This molecule can then be used by enzymes to synthesize triglycerides or phospholipids. By extracting and analyzing these complex lipids over time, researchers can determine the rate at which the labeled fatty acid is incorporated. This provides detailed information on lipid remodeling and the dynamic nature of cellular membranes and energy stores. nih.gov It allows scientists to answer specific questions about how different types of fatty acids are partitioned between different lipid classes and how quickly these lipids turn over. biorxiv.orgbiorxiv.org

Metabolic Flux Analysis (MFA) Utilizing Deuterium Labeling

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. creative-proteomics.commedchemexpress.com It relies on using stable isotope tracers to follow the flow of atoms through the metabolic network. nih.gov While 13C-labeled tracers are common, deuterium labeling offers unique advantages, particularly in the study of fatty acid metabolism. nih.gov

A successful MFA experiment requires careful planning to ensure that the data collected can be used to accurately calculate metabolic fluxes. nih.gov

Key steps in the experimental design include:

Tracer Selection: The choice of tracer is critical. This compound is chosen specifically to probe odd-chain fatty acid metabolism, its entry into the TCA cycle, and its use in lipid synthesis. scilit.com Its specific labeling pattern at the C-2 position provides a distinct signature for tracking its initial metabolic steps.

Labeling Strategy: Researchers must decide whether to perform the experiment under steady-state or dynamic conditions. In a steady-state experiment, the tracer is supplied until the labeling of intracellular metabolites becomes constant. This allows for the calculation of relative flux rates through different pathways. nih.gov

Sample Collection: Samples (e.g., cells, tissues, or biofluids) are collected at specific time points. The timing is crucial to capture the dynamics of label incorporation into various downstream metabolites. eurisotop.com

Analytical Measurement: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to measure the mass isotopologue distribution of key metabolites. nih.govresearchgate.net This analysis reveals the extent and pattern of deuterium labeling in molecules like TCA cycle intermediates, amino acids, and complex lipids.

Computational Modeling: The measured labeling patterns are fed into a computational model of the cell's metabolic network. By fitting the model to the experimental data, absolute or relative fluxes for dozens of metabolic reactions can be determined simultaneously. biorxiv.orgnih.gov

Key Considerations in Deuterium-Based MFA Experimental Design
ParameterDescriptionRelevance for this compound
Objective Define the specific metabolic pathway or question to be investigated.To quantify the flux of an odd-chain fatty acid into β-oxidation, the TCA cycle, and complex lipid synthesis.
Tracer Input Method and duration of tracer administration (e.g., continuous infusion, single bolus).A single dose or continuous feeding can be used to study either short-term uptake and oxidation or long-term incorporation into lipids.
Metabolite Targets Identify the key downstream metabolites that will be analyzed for label incorporation.Acyl-CoAs, TCA cycle intermediates (succinyl-CoA), amino acids (glutamate), and specific phospholipids or triglycerides. nih.gov
Isotopic Analysis Select the appropriate analytical platform to resolve labeled from unlabeled species.High-resolution mass spectrometry is required to accurately measure deuterium enrichment in various molecular fragments. nih.gov

Biochemical Pathway Elucidation StudiesNo studies were identified that have used this compound for the purpose of elucidating biochemical pathways.

Identification of Precursor-Product Relationships in Biosynthetic RoutesThere is no documented use of this compound in identifying precursor-product relationships in any biosynthetic routes.

Due to the lack of specific data and research findings for "this compound," this article cannot be generated as requested. Further research on this specific compound is required before a comprehensive and scientifically accurate article can be written.

Development of Quantitative Assays using Isotopic Dilution

Isotopic dilution mass spectrometry (ID-MS) is a highly accurate method for quantifying the concentration of a specific analyte in a sample. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. jianhaidulab.comlipidmaps.org this compound is an ideal internal standard for the quantification of endogenous heptanoic acid.

The principle behind isotopic dilution is that the stable isotope-labeled internal standard behaves chemically and physically identically to its non-labeled counterpart during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In a typical workflow, a known quantity of this compound is added to a biological sample (e.g., plasma, tissue homogenate). After sample processing, the mixture is analyzed by mass spectrometry. The mass spectrometer can differentiate between the endogenous heptanoic acid (with a specific mass-to-charge ratio) and the deuterated internal standard (with a mass-to-charge ratio that is two units higher). By comparing the signal intensities of the two species, the precise concentration of the endogenous heptanoic acid can be calculated.

Illustrative Data for a Quantitative Assay using this compound

Sample IDPeak Area of Heptanoic AcidPeak Area of this compound (Internal Standard)Ratio (Analyte/IS)Calculated Concentration of Heptanoic Acid (µM)
Calibration Standard 1 15,23475,1120.2031.0
Calibration Standard 2 74,89174,9500.9995.0
Calibration Standard 3 149,56775,0341.99310.0
Biological Sample 1 98,45675,2101.3096.5
Biological Sample 2 45,78974,9980.6113.1

This table presents simulated data from a quantitative analysis of heptanoic acid in biological samples using this compound as an internal standard. The consistent peak area of the internal standard across samples (assuming a constant amount was added) allows for accurate quantification of the analyte based on the measured peak area ratio.

The use of deuterated internal standards like this compound significantly improves the precision and accuracy of quantitative measurements by correcting for matrix effects and variations in instrument response. nih.gov

Future Research Directions and Advanced Methodological Considerations

Integration of Deuterium (B1214612) Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing data with other high-throughput "omics" technologies represents a significant frontier in metabolic research. By combining deuterium tracing with 2,2-Dideuterioheptanoic acid with proteomics and transcriptomics, researchers can move beyond measuring metabolic fluxes to understanding the regulatory networks that control these pathways.

For instance, after introducing this compound into a cell culture or an in vivo model, proteomics analysis can identify changes in the expression levels of enzymes and transporters involved in fatty acid metabolism. This could reveal, for example, the upregulation of specific acyl-CoA synthetases or beta-oxidation enzymes in response to an influx of heptanoic acid. Similarly, transcriptomics can uncover changes in gene expression that precede these proteomic shifts, providing a more complete picture of the metabolic response. This multi-omics approach can help decipher how cells adapt their metabolic machinery to utilize specific fatty acids.

A hypothetical study design could involve treating a cellular model with this compound and then performing mass spectrometry-based proteomics to quantify proteins involved in fatty acid oxidation. The results could be correlated with the metabolic fate of the deuterium-labeled carbons, as determined by gas chromatography-mass spectrometry (GC-MS). This would directly link changes in protein expression to alterations in metabolic flux.

Table 1: Hypothetical Multi-Omics Data Integration with this compound Tracing

MeasurementTechniquePotential Finding with this compoundBiological Insight
Metabolite LabelingGC-MS/LC-MSIncreased deuterium enrichment in downstream metabolites like acetyl-CoA and citrate.Quantification of heptanoic acid oxidation rates.
Protein ExpressionMass Spectrometry (Proteomics)Upregulation of carnitine palmitoyltransferase (CPT) and acyl-CoA dehydrogenase (ACAD) family proteins.Identification of key enzymes in heptanoic acid metabolism.
Gene ExpressionRNA-Sequencing (Transcriptomics)Increased transcripts for genes encoding fatty acid transport proteins (e.g., SLC27A family).Understanding the transcriptional regulation of heptanoic acid uptake and metabolism.

Refinement of Analytical Methodologies for Enhanced Sensitivity and Throughput

Advancements in analytical instrumentation are continually improving the sensitivity and throughput of stable isotope tracing studies. For this compound, this means a greater ability to detect and quantify its metabolic products in smaller sample volumes and at lower concentrations.

High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, can more accurately distinguish between deuterated and non-deuterated isotopologues, which is particularly important when dealing with complex biological matrices. Furthermore, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) offers a powerful tool for separating and quantifying a wide range of fatty acid metabolites derived from this compound. The development of rapid LC gradients and automated sample preparation can significantly increase the number of samples that can be analyzed in a given timeframe, making larger-scale studies more feasible.

Future refinements will likely focus on improving the ionization efficiency of fatty acids and their derivatives, as well as developing novel chromatographic techniques for better separation of isomeric and isobaric metabolites. These advancements will enable researchers to trace the metabolic fate of this compound with greater precision and in more complex biological systems.

Development of Advanced Computational Tools for Isotopic Data Interpretation

The large and complex datasets generated by modern mass spectrometers require sophisticated computational tools for accurate interpretation. For studies involving this compound, these tools are essential for correcting for natural isotope abundance, calculating deuterium enrichment, and modeling metabolic fluxes.

Several open-source and commercial software packages are available for analyzing stable isotope tracing data. These tools can automate the process of identifying labeled compounds and quantifying their isotopic distribution. For example, software like IsoCor and Escher-Trace can help correct for the natural abundance of isotopes and visualize the flow of labeled atoms through metabolic pathways.

Future development in this area will likely focus on creating more integrated and user-friendly platforms that can handle multi-omics data. Machine learning and artificial intelligence algorithms may also be employed to identify novel metabolic pathways and regulatory control points from large isotopic datasets. These advanced computational tools will be critical for extracting the maximum amount of biological information from studies using this compound.

Table 2: Selected Computational Tools for Isotopic Data Analysis

Software ToolPrimary FunctionRelevance to this compound Studies
IsoCorCorrection for natural isotope abundance.Accurate quantification of deuterium enrichment from this compound.
Escher-TracePathway-based visualization of stable isotope tracing data.Mapping the metabolic fate of deuterium from this compound onto metabolic networks.
HDX-MS Analysis Software (e.g., HDXWorkbench, DynamX)Analysis of hydrogen-deuterium exchange mass spectrometry data.While for a different technique, the principles of deuterium tracking are relevant for future integrated software.

Expanding the Application of this compound in Complex Biological Systems

While much of the foundational work with stable isotope tracers is done in cell culture, the ultimate goal is often to understand metabolism in the context of a whole organism. The application of this compound in more complex biological systems, such as organoids, animal models, and human subjects, is a key area for future research.

In animal models, this compound can be used to study inter-organ fatty acid transport and metabolism. For example, researchers could administer the tracer and then measure deuterium enrichment in the lipids of various tissues, such as the liver, adipose tissue, and muscle. This would provide insights into how different organs contribute to the whole-body metabolism of medium-chain fatty acids. Deuterium metabolic imaging (DMI) is an emerging technique that could potentially visualize the spatial distribution of deuterated metabolites derived from this compound in vivo.

In human studies, this compound could be used as a safe and non-radioactive tracer to investigate fatty acid metabolism in various disease states, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inherited metabolic disorders.

Strategic Combinations of Deuterium and Other Stable Isotopes (e.g., ¹³C, ¹⁵N) for Multi-Pathway Tracing

The simultaneous use of multiple stable isotope tracers can provide a more comprehensive view of metabolic interconnectivity. By combining this compound with other labeled compounds, such as ¹³C-glucose or ¹⁵N-amino acids, researchers can trace the interactions between fatty acid, carbohydrate, and amino acid metabolism.

For example, a study could use this compound to trace fatty acid oxidation and ¹³C-glucose to trace glycolysis and the TCA cycle. By measuring the incorporation of both deuterium and ¹³C into TCA cycle intermediates, it would be possible to determine the relative contribution of fatty acids and glucose to energy production. The addition of a ¹⁵N-labeled amino acid could further reveal how amino acid catabolism contributes to the TCA cycle and gluconeogenesis.

This multi-isotope tracing approach, while analytically challenging, holds immense potential for unraveling the complex interplay of different metabolic pathways in both health and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dideuterioheptanoic acid with high isotopic purity?

  • Methodology: The synthesis typically involves deuterium incorporation at the α-carbon of heptanoic acid. A two-step approach is recommended:

Deuterium Exchange : React heptanoic acid with D₂O under acidic catalysis (e.g., H₂SO₄) to replace protons at the α-position.

Purification : Use fractional distillation or preparative chromatography to isolate the deuterated product.

  • Key Considerations: Monitor deuteration efficiency via <sup>1</sup>H NMR, where the α-proton signal (δ ~2.3 ppm) should diminish . Isotopic purity (>98%) is critical for mechanistic studies.

Q. How can researchers verify the structural integrity and deuteration level of this compound?

  • Analytical Workflow:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 132 for C₇H₁₂D₂O₂) and isotopic distribution patterns .
  • NMR Spectroscopy : Use <sup>2</sup>H NMR or <sup>13</sup>C DEPT to resolve deuterium incorporation at C-2. Absence of α-proton signals in <sup>1</sup>H NMR validates deuteration .
  • Validation: Compare spectral data with non-deuterated heptanoic acid to rule out side reactions .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in enzymatic studies?

  • Experimental Design:

  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated substrates in enzyme-catalyzed reactions (e.g., β-oxidation).
  • Control Experiments : Use wild-type and mutant enzymes to isolate deuteration impacts on active-site interactions .
  • Data Interpretation: A KIE >1 indicates rate-limiting steps involving C-H bond cleavage. Contradictory results (e.g., KIE <1) may suggest altered enzyme conformational dynamics .

Q. What computational methods are suitable for modeling the vibrational spectra of this compound?

  • Methodology:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate IR spectra. Focus on C-D stretching modes (~2100 cm⁻¹) and compare with experimental FT-IR data .
  • Challenges: Account for solvent effects (e.g., DMSO or aqueous environments) using implicit solvation models. Discrepancies between computed and observed spectra may arise from anharmonicity or hydrogen bonding .

Q. How can researchers resolve contradictions in metabolic flux data involving this compound?

  • Case Study: If tracer studies show inconsistent incorporation into fatty acid oxidation pathways:

Data Triangulation : Cross-validate using <sup>13</sup>C-labeled analogs and mass isotopomer distribution analysis .

Error Sources : Assess deuterium loss via back-exchange during sample preparation or analytical drift in LC-MS .

  • Recommendation: Use stable isotope-resolved metabolomics (SIRM) to track both carbon and deuterium fluxes .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction conditions (temperature, catalyst concentration) rigorously, as minor variations can alter deuteration efficiency .
  • Data Reporting : Adhere to IUPAC guidelines for isotopic compound nomenclature and SI units (e.g., "this compound," not abbreviated) .
  • Ethical Data Use : Cite primary sources (e.g., NIST Chemistry WebBook) over unverified databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.